molecular formula C7H18P2 B14371126 Methylenebis[(propan-2-yl)phosphane] CAS No. 89915-94-6

Methylenebis[(propan-2-yl)phosphane]

Katalognummer: B14371126
CAS-Nummer: 89915-94-6
Molekulargewicht: 164.17 g/mol
InChI-Schlüssel: ISZIGCUXMJLGMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methylenebis[(propan-2-yl)phosphane] is a chemical compound that belongs to the class of tertiary phosphines. Tertiary phosphines are widely used in various fields of chemistry due to their ability to act as ligands in coordination chemistry and catalysis . Methylenebis[(propan-2-yl)phosphane] is known for its unique structure, which includes two phosphine groups connected by a methylene bridge, each bonded to an isopropyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methylenebis[(propan-2-yl)phosphane] typically involves the reaction of chlorophosphines with Grignard reagents. One common method is the interaction of chlorophosphines with isopropylmagnesium chloride, which results in the formation of the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of methylenebis[(propan-2-yl)phosphane] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions

Methylenebis[(propan-2-yl)phosphane] undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methylenebis[(propan-2-yl)phosphane] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of methylenebis[(propan-2-yl)phosphane] involves its ability to act as a ligand and form coordination complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The compound’s phosphine groups can donate electron density to the metal center, stabilizing the complex and enhancing its reactivity .

Vergleich Mit ähnlichen Verbindungen

Methylenebis[(propan-2-yl)phosphane] can be compared with other similar compounds such as:

Uniqueness

Methylenebis[(propan-2-yl)phosphane] is unique due to its specific structure, which includes two isopropyl groups and a methylene bridge. This structure imparts distinct steric and electronic properties, making it suitable for specific catalytic applications .

Eigenschaften

CAS-Nummer

89915-94-6

Molekularformel

C7H18P2

Molekulargewicht

164.17 g/mol

IUPAC-Name

propan-2-yl(propan-2-ylphosphanylmethyl)phosphane

InChI

InChI=1S/C7H18P2/c1-6(2)8-5-9-7(3)4/h6-9H,5H2,1-4H3

InChI-Schlüssel

ISZIGCUXMJLGMP-UHFFFAOYSA-N

Kanonische SMILES

CC(C)PCPC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.